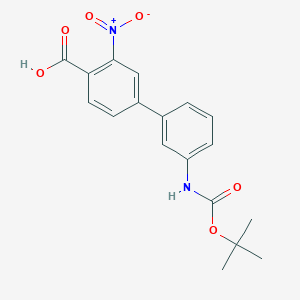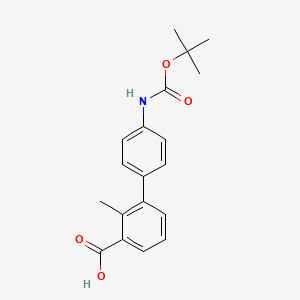
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-3BOC-AP-4-NB) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 160-165°C and an approximate molecular weight of 463.46 g/mol. 2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds.
Applications De Recherche Scientifique
2-3BOC-AP-4-NB has been used in various scientific research applications. It is used as a substrate in the synthesis of various compounds as well as in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds such as amines, amides, and esters. 2-3BOC-AP-4-NB has been used in the synthesis of various fluorescent and phosphorescent compounds. It has also been used in the synthesis of various polymers and in the synthesis of various drugs.
Mécanisme D'action
2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds. The mechanism of action of 2-3BOC-AP-4-NB is based on the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol which is then reacted with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Biochemical and Physiological Effects
2-3BOC-AP-4-NB has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of certain compounds. In addition, 2-3BOC-AP-4-NB has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-3BOC-AP-4-NB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Another advantage is that it is a stable compound and can be stored for long periods of time. A limitation is that it is a relatively toxic compound and should be handled with caution. In addition, it has a relatively low solubility in water and may require the use of organic solvents for its dissolution.
Orientations Futures
There are several potential future directions for research involving 2-3BOC-AP-4-NB. One potential direction is further research into its biochemical and physiological effects. Another potential direction is further research into its potential applications in the synthesis of various compounds and pharmaceuticals. In addition, research into its potential applications in the synthesis of polymers and other materials could be explored. Further research into its potential as a fluorescent and phosphorescent compound could also be explored. Finally, research into its potential as a drug delivery system could also be explored.
Méthodes De Synthèse
2-3BOC-AP-4-NB can be synthesized using a two-step method. The first step involves the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol. The second step involves the reaction of 2-(3-bromo-4-nitrophenyl)-4-aminophenol with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


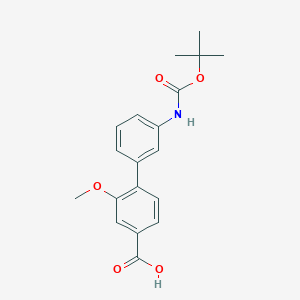

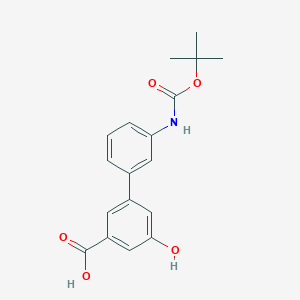
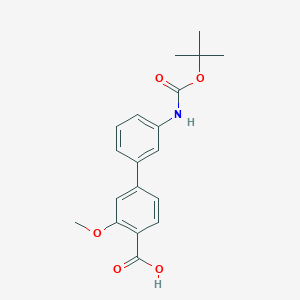
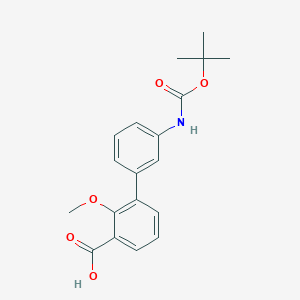
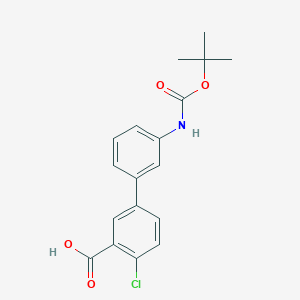
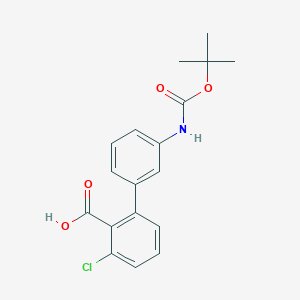
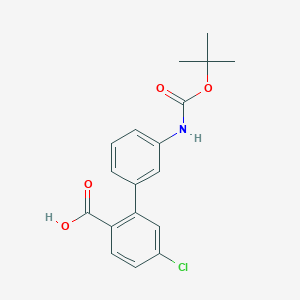

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)

